m-Nisoldipine

Übersicht

Beschreibung

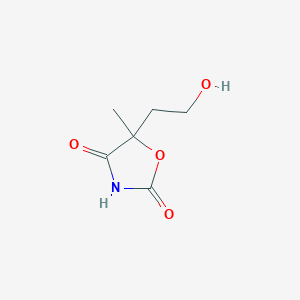

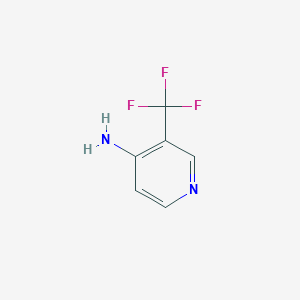

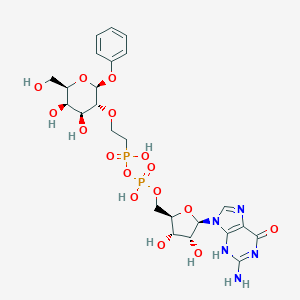

M-Nisoldipine is an extended-release tablet dosage form of the dihydropyridine calcium channel blocker nisoldipine . It is a yellow crystalline powder, practically insoluble in water but soluble in acetone, ethanol, and methanol . It is used to treat high blood pressure (hypertension) in adults .

Synthesis Analysis

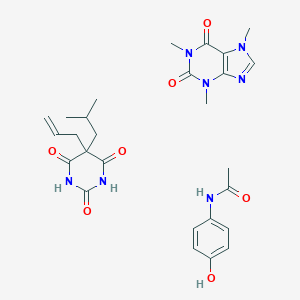

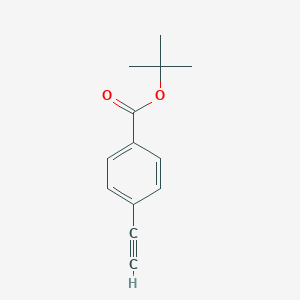

This compound was first synthesized in the School of Pharmaceutical Sciences, Hebei Medical University . It exhibits two polymorphs A and B with different colors and morphologies . The synthesis involves a condensation type reaction, Hantzsch pyridine synthesis .Molecular Structure Analysis

The single-crystal X-ray structure analysis reveals that polymorph A crystallizes in a monoclinic P 2 1 / c space group, while B crystallizes in a triclinic space group of P . The this compound molecules are connected through N–H⋯O hydrogen bonds between the carbonyl group and the amine group to form either a wavy chain for A or a linear chain for B .Physical And Chemical Properties Analysis

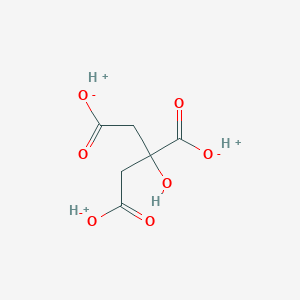

This compound is a yellow crystalline powder . It is practically insoluble in water but soluble in acetone, ethanol, and methanol . It has a molecular weight of 388.4 . It exhibits two polymorphs A and B with different colors and morphologies . The two polymorphs show distinct physicochemical properties as characterized by IR, Raman, DSC, and terahertz pulse spectroscopy .Wissenschaftliche Forschungsanwendungen

Cardiovascular Effects :

- m-Nisoldipine showed prophylactic effects against reperfusion-induced arrhythmias in rats, likely by regulating metabolism of nonesterified fatty acids, reducing cell calcium levels, and inhibiting free radical formation in the myocardium (Li, Fu, & Li, 1988).

- It effectively treated angina pectoris and mild to moderate hypertension in clinical trials, primarily through potent vasodilation and improvement in myocardial oxygen supply (Friedel & Sorkin, 1987).

- This compound inhibited the development of delayed afterdepolarization and triggered activity in canine Purkinje fibers, potentially through blocking voltage-dependent calcium channels and reducing intracellular calcium overload (An, Fan, & He, 1992).

Reproductive System Applications :

- It inhibited spontaneous contraction of isolated non-pregnant human myometrium and suppressed spontaneous and oxytocin-induced contraction of isolated pregnant rat uterus, indicating potential clinical use for treating dysmenorrhea and premature labor (Li, Fu, & Li, 1992).

Pharmacokinetics and Drug Interactions :

- A study developed an enantioselective assay for nisoldipine in human plasma, with applications to pharmacokinetics, highlighting its use in treating hypertension and coronary heart disease (Marques et al., 2001).

- This compound influenced the activity and mRNA expression of various cytochrome P450 enzymes in rats, which could have implications for drug-drug interactions (Sun et al., 2018).

Metabolism and Bioavailability Studies :

- Research on the in vitro metabolism of this compound in human liver microsomes and recombinant cytochrome P450 enzymes helped understand its metabolic fate and pathways (Yuan et al., 2014).

- Studies on improving oral bioavailability of nisoldipine using nanocrystals and amorphous solid dispersions have been conducted to enhance its therapeutic effectiveness (Fu et al., 2017); (Fu et al., 2016).

Wirkmechanismus

Nisoldipine is a calcium channel blocker that selectively inhibits L-type calcium channels . It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, nisoldipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Safety and Hazards

Nisoldipine is harmful if swallowed or in contact with skin . It may cause serious side effects such as a light-headed feeling, chest pain or pressure, swelling in hands or feet, flushing, fast heartbeats, or sudden numbness or weakness . It is contraindicated in people with cardiogenic shock, unstable angina, myocardial infarction, and during pregnancy and lactation .

Eigenschaften

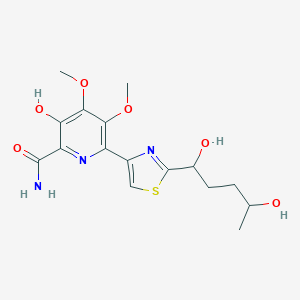

IUPAC Name |

3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSJBSHLMOBYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.